Farnesol

Catalog No.
S527763
CAS No.
4602-84-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Farnesol

CAS Number

4602-84-0

Product Name

Farnesol

IUPAC Name

(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+

InChI Key

CRDAMVZIKSXKFV-GNESMGCMSA-N

SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Solubility

Soluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
Insoluble in water; soluble in oils
soluble (in ethanol)

Synonyms

HSDB 445; HSDB-445; HSDB445; NSC 60597; NSC-60597; NSC60597; Farnesol

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C

Description

The exact mass of the compound Farnesol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in three volumes of 70% alcoholsol in alcohol: 1:3 in 70% alcoholsolubility in alcohol: 1 ml in 1 ml 95% ethanolinsoluble in waterin water, 1.7 mg/l at 25 °c (est)insoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60597. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols. It belongs to the ontological category of farnesol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Studies suggest farnesol possesses anti-cancer properties. It can modulate various tumorigenic proteins in numerous tumor cell lines [1]. The mechanism of action appears to involve influencing cell cycle progression and inducing apoptosis (programmed cell death) in cancer cells [1]. Research is ongoing to understand farnesol's potential as a therapeutic agent or an adjunct to conventional cancer treatment.

Source

[1] Diverse plant sources of farnesol. | Download Table - ResearchGate()

Anti-Fungal Activity

Farnesol exhibits antifungal properties against various fungal pathogens. Studies have shown its efficacy in inhibiting fungal growth and reducing virulence factors [2]. Farnesol disrupts fungal cell membranes, leading to increased production of reactive oxygen species (ROS) and ultimately causing cell death (apoptosis) [2]. Researchers are exploring the potential of farnesol, alone or in combination with existing antifungal drugs, to combat fungal infections.

Source

[2] Diverse plant sources of farnesol. | Download Table - ResearchGate()

Neuroprotective Potential

Recent research suggests farnesol might have neuroprotective properties, with potential applications in neurodegenerative diseases like Parkinson's disease. Studies indicate farnesol can reduce the detrimental effects of protein build-up in brain cells associated with Parkinson's [3]. While far from a definitive treatment, this finding warrants further investigation into farnesol's potential role in neurodegenerative disease management.

Source

[3] Farnesol: from perfume to Parkinson's - Cure Parkinson's ()

Farnesol is a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. It is a colorless liquid known for its delicate floral odor and is naturally found in various essential oils, such as those from citronella, neroli, and tuberose. Farnesol plays a significant role as a precursor in the biosynthesis of cholesterol through the mevalonate pathway, which is crucial in both plants and animals . This compound consists of three consecutive isoprene units, classifying it among the terpenes, which are organic compounds derived from plant metabolism .

Farnesol exhibits various mechanisms of action depending on the biological context:

  • Antifungal Activity: Farnesol disrupts fungal communication (quorum sensing) by inhibiting the production or function of signaling molecules []. This can prevent fungal growth and biofilm formation [].
  • Antimicrobial Activity: Farnesol exhibits some antibacterial and anti-insect properties, although the exact mechanisms require further investigation [, ].
  • Antioxidant Activity: Farnesol's structure allows it to scavenge free radicals, potentially contributing to its protective effects in cells.
, including:

  • Esterification: Farnesol reacts with oxoacids and carboxylic acids to form esters plus water .
  • Oxidation: Oxidizing agents can convert farnesol into aldehydes or ketones .
  • Dephosphorylation: In biological systems, farnesyl pyrophosphate can be hydrolyzed to yield farnesol .

These reactions highlight its versatility as both a synthetic and natural compound.

Farnesol exhibits various biological activities, including:

  • Induction of Apoptosis: Farnesol has been identified as an effective inducer of cell cycle arrest and apoptosis in multiple carcinoma cell types. Its mechanism involves the regulation of critical enzymes in the mevalonate pathway and the generation of reactive oxygen species .
  • Calcium Channel Modulation: Farnesol acts as a selective inhibitor of voltage-gated calcium channels, suggesting a role in calcium homeostasis within cells .
  • Antimicrobial Properties: It has demonstrated bacteriostatic properties, making it useful in personal care products like deodorants .

These activities underscore its potential therapeutic applications.

Farnesol can be synthesized through various methods:

  • Natural Extraction: It is commonly extracted from essential oils of plants.
  • Chemical Synthesis: A notable method includes the modified Wittig reaction, which allows for the synthesis of different stereoisomers of farnesol .
  • Biosynthetic Pathways: In biological systems, farnesol is synthesized from farnesyl pyrophosphate via dephosphorylation processes within the mevalonate pathway .

These methods provide flexibility for both natural and synthetic production.

Farnesol has diverse applications across various fields:

  • Perfumery: Due to its pleasant scent, it is widely used in fragrances and cosmetics.
  • Pharmaceuticals: Its apoptosis-inducing properties make it a candidate for cancer therapies .
  • Food Industry: Used as a flavoring agent due to its aromatic qualities.
  • Agriculture: Exhibits some insect juvenile hormone activity, suggesting potential use in pest management strategies .

These applications highlight its economic and functional significance.

Research has shown that farnesol interacts with various cellular pathways:

  • Nuclear Receptors: Farnesol activates several nuclear receptors, including farnesoid X receptor and peroxisome proliferator-activated receptors, influencing lipid metabolism and inflammation pathways .
  • Calcium Homeostasis: Studies indicate that farnesol modulates calcium signaling pathways, impacting cellular responses to stimuli .

These interactions suggest that farnesol could play a role in regulating metabolic processes.

Farnesol shares structural similarities with other sesquiterpenoids. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityUnique Features
GeraniolMonoterpenoidAntimicrobialFound in rose oil; less complex
Perillyl AlcoholMonoterpenoidAntitumorDerived from mint; simpler structure
GeranylgeraniolSesquiterpenoidPrecursor to other terpenoidsLonger carbon chain than farnesol
SqualeneTriterpenoidPrecursor for steroidsFour isoprene units; more complex

Farnesol's unique combination of being an acyclic sesquiterpenoid with specific apoptotic properties distinguishes it from these similar compounds. Its role as an intermediate in cholesterol biosynthesis further enhances its uniqueness within this chemical family.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
Colorless liquid with a delicate floral odor; [Hawley]
Slightly yellow to colourless liquid; mild, oily, floral aroma

Color/Form

Colorless liquid
Slightly yellow liquid

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992)
110-113 °C
BP: 145-146 °C at 3 mm Hg

Heavy Atom Count

16

Taste

WEAK CITRUS-LIME TASTE

Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float
0.8871 at 20 °C/4 °C
Sp gr: 0.884-0.891
0.884-0.889

LogP

log Kow = 5.77 (est)

Odor

Delicate flowery odor
Mild, oily
WEAK CITRUS-LIME ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Oily liquid

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

413TVZ4919

GHS Hazard Statements

Aggregated GHS information provided by 2014 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2014 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 2013 of 2014 companies with hazard statement code(s):;
H315 (99.4%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (86.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H410 (11.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Exptl Ther/ .../This study/ investigated whether farnesol induces apoptosis of blasts from patients with acute myeloid leukemia (AML) and leukemic cell lines, as compared with normal, human primary hemopoietic cells. ... apoptosis of leukemic cell lines of T- and B-lymphocyte, myeloid or erythroid lineages and primary blasts obtained from patients with AML /was caused by 30 uM farnesol/. However, the same concentration did not kill primary monocytes, or quiescent or proliferating T-lymphocytes. /The authors/ conclude that farnesol selectively kills AML blasts and leukemic cell lines in preference to primary hemopoietic cells.

Mechanism of Action

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ...
... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs.
Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...

Vapor Pressure

0.0000394 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

106-28-5
4602-84-0

Metabolism Metabolites

Farnesol is metabolized to farnesyl glucuronide, hydroxyfarnesol and hydroxyfarnesyl glucuronide by human tissue microsomes. ... Farnesol metabolism was examined by a sensitive LC (liquid chromatography)-MS/MS method. Results indicate that farnesol is a good substrate for glucuronidation in human liver, kidney and intestine microsomes (values in nmol/min per mg). Initial analysis using expressed human UGTs indicated that UGTs 1A1 and 2B7 were primarily responsible for glucuronidation in vitro, with significantly lower activity for all the other UGTs tested (UGTs 1A3, 1A4, 1A6, 1A9 and 2B4). Kinetic analysis and inhibition experiments indicate that, in liver microsomes, UGT1A1 is primarily responsible for farnesol glucuronidation; however, in intestine microsomes, UGT2B7 is probably the major isoform involved, with a very-low-micromolar K(m). ...

Associated Chemicals

trans-Farnesol;106-28-5

Wikipedia

Farnesol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Soothing; Deodorant; Solvent

Methods of Manufacturing

EXTRACTION FROM AMBRETTE SEED OIL OR OIL OF CABREUVA
ONE METHOD USES CABREUVA AS STARTING MATERIAL (SWISS PATENT 261,120--GIVAUDAN & CO), WHILE SECOND METHOD STARTS FROM AMBRETTE SEEDS (GERMAN PATENT 149,603--HAARMANN & REIMER).
Found in nature in many flowers and essential oils such as cassia, neroli, cananga, rose, and balsams ...

General Manufacturing Information

2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: ACTIVE
REPORTED USES: Non-alcoholic beverages 0.76 ppm; ice cream, ices, etc 0.40 ppm; candy 1.4 ppm; baked goods 1.7 ppm; gelatins & puddings 0.10 ppm.
TRANS-TRANS-FARNESOL IS ONLY STEREOISOMER PRESENT IN MANY ESSENTIAL OILS BUT OCCURS MIXED WITH CIS-TRANS FARNESOL IN PETITGRAIN OIL & SEVERAL OTHER OILS /TRANS-TRANS-FARNESOL/
/It is/ found in oils of citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam peru, & tolu.
PRESENCE OF THIS TERPENE ALCOHOL IN NATURE HAS BEEN REPORTED IN MORE THAN 30 ESSENTIAL OILS. LEVELS ARE GENERALLY LOW (0.5-1.0%) WITH EXCEPTION OF CABREUVA, WHICH CONTAINS UP TO 2.5% FARNESOL, & DISTILLATE FROM FLOWERS OF OXYSTIGMA BUCCHOLTZII HARMS...UP TO 18%... AMONG ESSENTIAL OILS CONTAINING FARNESOL ARE...CEYLON CITRONELLA, CANANGA, AMBRETTE SEEDS, YLANG-YLANG, ACACIA FARNESIANA...PALMAROSA...
For more General Manufacturing Information (Complete) data for FARNESOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

FARNESOL WAS IDENTIFIED BY GAS CHROMATOGRAPHY IN ESSENTIAL OIL FRACTION FROM FRUITS OF PTERODON PUBESCENS.
FARNESOL WAS SEPARATED FROM A MIXTURE BY LOW-PRESSURE CHROMATOGRAPHY ON PHASE BONDED SILICA IN GLASS COLUMN.

Interactions

Hamster pancreatic cancer was initiated at time 0 with N-nitrosobis(2-oxopropyl)amine. Animals were fed control, 2% (w/w) perillyl alcohol, or 1% (w/w) farnesol diets from weeks 5-42. Pancreatic carcinoma incidence was decreased by perillyl alcohol and farnesol. Hyperplastic pancreatic ductal neoplasms from perillyl alcohol and farnesol-treated animals had higher Bak protein expression (p < 0.05), and somewhat higher apoptotic rates, diminished expression of the antiapoptotic protein BCL-xL, and lower rates of DNA synthesis than the controls.
... the antigenotoxic and antioxidant efficacy of farnesol against cadmium chloride (CdCl2)-induced renal oxidative stress and genotoxicity in Swiss albino mice /was assessed/. Single, intraperitoneal doses of CdCl2(5 mg/kg body weight) for 24 hr resulted in a significant (p < 0.001) increase in chromosomal aberration and micronuclei formation. The oral administration of farnesol at two doses (1% and 2%/kg bw) for seven consecutive days showed significant (p < 0.05) suppression of the genotoxic effects of CdCl2 in the modulator groups. ...
... In this study, the protective effects of farnesol (FL), against Fe-NTA (9 mg iron/kg body weight ip)-induced oxidative damage and early tumor promotion markers are evaluated. The pretreatment of iron-intoxicated rats with 1% and 2%/kg body weight oral dose of FL for 7 consecutive days significantly reversed the iron-induced increase in H2O2 content (p < 0.001), malondialdehyde formation, xanthine oxidase activity (p < 0.001), ornithine decarboxylase activity (p < 0.001) and 3(H)thymidine incorporation in renal DNA (p < 0.005) with simultaneous significant depletion in serum toxicity markers blood urea nitrogen (BUN) and creatinine (p < 0.001). Significant dose-dependent restoration was recorded in renal glutathione content, its dependent enzymes and other phase II metabolizing enzymes viz., catalase, glutathione-S-transferase and quinone reductase (p < 0.001) with prophylactic treatment of FL. Present results support that FL markedly lowers the oxidative damage and appearance of tumor markers ...
FARNESOL PROLONGED BARBITURATE SLEEPING TIME WITHOUT ITSELF BEING HYPNOTIC.

Dates

Modify: 2023-08-15
1: Horev B, Klein MI, Hwang G, Li Y, Kim D, Koo H, Benoit DS. pH-activated nanoparticles for controlled topical delivery of farnesol to disrupt oral biofilm virulence. ACS Nano. 2015 Mar 24;9(3):2390-404. doi: 10.1021/nn507170s. Epub 2015 Feb 13. PubMed PMID: 25661192; PubMed Central PMCID: PMC4395463.
2: Szűcs G, Murlasits Z, Török S, Kocsis GF, Pálóczi J, Görbe A, Csont T, Csonka C, Ferdinandy P. Cardioprotection by farnesol: role of the mevalonate pathway. Cardiovasc Drugs Ther. 2013 Aug;27(4):269-77. doi: 10.1007/s10557-013-6460-2. PubMed PMID: 23673412.
3: Park JS, Kwon JK, Kim HR, Kim HJ, Kim BS, Jung JY. Farnesol induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways. Int J Mol Med. 2014 May;33(5):1169-76. doi: 10.3892/ijmm.2014.1679. Epub 2014 Feb 27. PubMed PMID: 24584843.
4: Strube-Bloss MF, Brown A, Spaethe J, Schmitt T, Rössler W. Extracting the Behaviorally Relevant Stimulus: Unique Neural Representation of Farnesol, a Component of the Recruitment Pheromone of Bombus terrestris. PLoS One. 2015 Sep 4;10(9):e0137413. doi: 10.1371/journal.pone.0137413. eCollection 2015. Erratum in: PLoS One. 2015;10(9):e0139296. PubMed PMID: 26340263; PubMed Central PMCID: PMC4560401.
5: Ku CM, Lin JY. Farnesol, a sesquiterpene alcohol in essential oils, ameliorates serum allergic antibody titres and lipid profiles in ovalbumin-challenged mice. Allergol Immunopathol (Madr). 2016 Mar-Apr;44(2):149-59. doi: 10.1016/j.aller.2015.05.009. Epub 2015 Aug 28. PubMed PMID: 26318416.
6: Ha J, Wang Y, Jang H, Seog H, Chen X. Determination of E,E-farnesol in Makgeolli (rice wine) using dynamic headspace sampling and stir bar sorptive extraction coupled with gas chromatography-mass spectrometry. Food Chem. 2014 Jan 1;142:79-86. doi: 10.1016/j.foodchem.2013.07.038. Epub 2013 Jul 17. PubMed PMID: 24001815.
7: Mogen AB, Chen F, Ahn SJ, Burne RA, Wang D, Rice KC. Pluronics-Formulated Farnesol Promotes Efficient Killing and Demonstrates Novel Interactions with Streptococcus mutans Biofilms. PLoS One. 2015 Jul 29;10(7):e0133886. doi: 10.1371/journal.pone.0133886. eCollection 2015. PubMed PMID: 26222384; PubMed Central PMCID: PMC4519314.
8: Bozó A, Domán M, Majoros L, Kardos G, Varga I, Kovács R. The in vitro and in vivo efficacy of fluconazole in combination with farnesol against Candida albicans isolates using a murine vulvovaginitis model. J Microbiol. 2016 Nov;54(11):753-760. Epub 2016 Oct 29. PubMed PMID: 27796932.
9: Cotoras M, Castro P, Vivanco H, Melo R, Mendoza L. Farnesol induces apoptosis-like phenotype in the phytopathogenic fungus Botrytis cinerea. Mycologia. 2013 Jan-Feb;105(1):28-33. doi: 10.3852/12-012. Epub 2012 Sep 6. PubMed PMID: 22962358.
10: Kovács R, Bozó A, Gesztelyi R, Domán M, Kardos G, Nagy F, Tóth Z, Majoros L. Effect of caspofungin and micafungin in combination with farnesol against Candida parapsilosis biofilms. Int J Antimicrob Agents. 2016 Apr;47(4):304-10. doi: 10.1016/j.ijantimicag.2016.01.007. Epub 2016 Feb 17. PubMed PMID: 26968084.
11: Cerca N, Gomes F, Bento JC, França A, Rolo J, Miragaia M, Teixeira P, Oliveira R. Farnesol induces cell detachment from established S. epidermidis biofilms. J Antibiot (Tokyo). 2013 May;66(5):255-8. doi: 10.1038/ja.2013.11. Epub 2013 Apr 3. PubMed PMID: 23549353.
12: Fernandes RA, Monteiro DR, Arias LS, Fernandes GL, Delbem AC, Barbosa DB. Biofilm formation by Candida albicans and Streptococcus mutans in the presence of farnesol: a quantitative evaluation. Biofouling. 2016;32(3):329-38. doi: 10.1080/08927014.2016.1144053. PubMed PMID: 26905659.
13: Inoue Y, Togashi N, Hamashima H. Farnesol-Induced Disruption of the Staphylococcus aureus Cytoplasmic Membrane. Biol Pharm Bull. 2016;39(5):653-6. doi: 10.1248/bpb.b15-00416. PubMed PMID: 27150138.
14: Léger T, Garcia C, Ounissi M, Lelandais G, Camadro JM. The metacaspase (Mca1p) has a dual role in farnesol-induced apoptosis in Candida albicans. Mol Cell Proteomics. 2015 Jan;14(1):93-108. doi: 10.1074/mcp.M114.041210. Epub 2014 Oct 27. PubMed PMID: 25348831; PubMed Central PMCID: PMC4288266.
15: Lee JH, Kim C, Kim SH, Sethi G, Ahn KS. Farnesol inhibits tumor growth and enhances the anticancer effects of bortezomib in multiple myeloma xenograft mouse model through the modulation of STAT3 signaling pathway. Cancer Lett. 2015 May 1;360(2):280-93. doi: 10.1016/j.canlet.2015.02.024. Epub 2015 Feb 16. PubMed PMID: 25697480.
16: Huchelmann A, Brahim MS, Gerber E, Tritsch D, Bach TJ, Hemmerlin A. Farnesol-mediated shift in the metabolic origin of prenyl groups used for protein prenylation in plants. Biochimie. 2016 Aug;127:95-102. doi: 10.1016/j.biochi.2016.04.021. Epub 2016 Apr 29. PubMed PMID: 27138105.
17: de Oliveira Júnior WM, Benedito RB, Pereira WB, de Arruda Torres P, Ramos CA, Costa JP, da Rocha Tomé A, de Sousa DP, de Freitas RM, de Fatima Formiga Melo Diniz M, de Almeida RN. Farnesol: antinociceptive effect and histopathological analysis of the striatum and hippocampus of mice. Fundam Clin Pharmacol. 2013 Aug;27(4):419-26. doi: 10.1111/j.1472-8206.2012.01030.x. Epub 2012 Feb 20. PubMed PMID: 22340189.
18: Constantino JA, Delgado-Rastrollo M, Pacha-Olivenza MA, Pérez-Giraldo C, Quiles M, González-Martín ML, Gallardo-Moreno AM. In vivo bactericidal efficacy of farnesol on Ti6Al4V implants. Rev Esp Cir Ortop Traumatol. 2016 Jul-Aug;60(4):260-6. doi: 10.1016/j.recot.2016.04.004. Epub 2016 May 26. English, Spanish. PubMed PMID: 27239017.
19: De Loof A. The essence of female-male physiological dimorphism: differential Ca2+-homeostasis enabled by the interplay between farnesol-like endogenous sesquiterpenoids and sex-steroids? The Calcigender paradigm. Gen Comp Endocrinol. 2015 Jan 15;211:131-46. doi: 10.1016/j.ygcen.2014.12.003. Epub 2014 Dec 22. Review. PubMed PMID: 25540913.
20: Lindsay AK, Deveau A, Piispanen AE, Hogan DA. Farnesol and cyclic AMP signaling effects on the hypha-to-yeast transition in Candida albicans. Eukaryot Cell. 2012 Oct;11(10):1219-25. doi: 10.1128/EC.00144-12. Epub 2012 Aug 10. PubMed PMID: 22886999; PubMed Central PMCID: PMC3485915.

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